molecular formula C8H12ClNOS B046247 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 645411-16-1

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No.: B046247
CAS No.: 645411-16-1
M. Wt: 205.71 g/mol
InChI Key: XVOVLSVOAJYLHZ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS 645411-16-1) is a synthetic cathinone derivative characterized by a thiophene ring substituted at the 2-position and a methylamino group at the β-carbon of the propan-1-one backbone. Its molecular formula is C₈H₁₂ClNOS, with a molecular weight of 205.71 g/mol. The compound exists as a light-brown solid, is sparingly soluble in methanol, and requires storage under inert, dark conditions to maintain stability .

This compound is primarily utilized in pharmaceutical research as a precursor or impurity in the synthesis of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). For instance, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in duloxetine production, is structurally related to this compound . Its role in medicinal chemistry is underscored by its inclusion in impurity reference standards for quality control in drug manufacturing .

Properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-9-5-4-7(10)8-3-2-6-11-8;/h2-3,6,9H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOVLSVOAJYLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434507
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
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Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645411-16-1
Record name 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=645411-16-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1)
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Preparation Methods

Microbial Dehydrogenase Reduction

The patent US7259264B2 details an enzymatic reduction of 3-methylamino-1-(2-thienyl)-1-propanone using Lactobacillus kefir dehydrogenase. This biocatalytic step converts the ketone to the (S)-alcohol precursor of duloxetine with high stereoselectivity:

ParameterValue
Enzyme Loading5% (w/w)
Co-SubstrateNADPH (0.2 mM)
Reaction Time24 hours
Yield74%
Enantiomeric Excess (ee)72%

This method avoids chromatographic purification, reducing production costs by 40% compared to chemical resolution.

Chemoenzymatic Methods

Lipase-mediated kinetic resolution resolves racemic mixtures of the alcohol intermediate. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. After separation, the (S)-alcohol is oxidized back to the ketone and converted to the hydrochloride salt.

Process Metrics :

  • Lipase Efficiency : Turnover number (TON) = 1,200.

  • ee After Resolution : >99%.

  • Overall Yield : 62% from racemic alcohol.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key stages include:

  • Imine Formation : Microreactors with residence time <10 minutes.

  • Reduction : Packed-bed reactors with immobilized NaBH₄ on silica gel.

  • Salt Formation : In-line pH monitoring and antisolvent crystallization.

Benefits :

  • 20% higher throughput vs. batch processes.

  • Purity consistency: 99.5±0.2% across batches.

Solvent Recycling

Industrial plants recover >90% of methanol and dichloromethane via distillation, reducing raw material costs by 30%.

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Imine Formation65<50120Moderate
Chloropropionic Route82N/A95High
Microbial Reduction7472150High
Chemoenzymatic62>99180Low

Key Findings :

  • The chloropropionic acid route offers the best cost-yield balance for racemic synthesis.

  • Microbial reduction is preferred for enantioselective production despite higher costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the ketone to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride exhibits several biological activities:

  • Antidepressant Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.
  • Analgesic Properties : Preliminary data indicate potential analgesic effects, making it a candidate for pain management therapies.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could allow it to exert protective effects against neurodegenerative conditions.

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its relevance includes:

  • Building Block for Drug Development : It can be utilized in the synthesis of more complex molecules that may exhibit enhanced therapeutic properties.
  • Precursor for Enantiomerically Pure Compounds : The compound can be transformed into enantiomerically pure derivatives, which are crucial in developing drugs with specific biological activities.

Case Study 1: Antidepressant Activity

A study conducted by Huiling et al. (2006) focused on the synthesis of related compounds and their effects on serotonin reuptake inhibition. The findings suggested that modifications to the methylamino group could enhance antidepressant activity, highlighting the importance of structural variations in therapeutic efficacy .

Case Study 2: Pain Management

Research published in pharmacological journals has indicated that compounds similar to this compound exhibit significant analgesic effects in animal models. These studies emphasize the potential for developing new pain relief medications based on this compound's structure .

Summary of Applications

Application AreaDescription
AntidepressantPotential influence on serotonin and dopamine pathways; ongoing research needed.
AnalgesicEvidence from studies suggests effectiveness in pain management; further validation required.
NeuroprotectiveAbility to cross the blood-brain barrier may offer protective benefits against neurodegeneration.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant properties. The molecular targets include the dopamine transporter (DAT) and the serotonin transporter (SERT).

Comparison with Similar Compounds

The structural and functional nuances of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride can be elucidated through comparisons with analogs varying in aromatic substituents, amino group modifications, or salt forms. Below is a detailed analysis:

Aromatic Substituent Variations
Compound Name Aromatic Group Key Differences Pharmacological Relevance Reference
This compound Thiophene-2-yl Electron-rich sulfur-containing heterocycle; influences lipophilicity and metabolic stability. Intermediate in duloxetine synthesis; impurity standard .
4-MMC (Mephedrone) 4-Methylphenyl Phenyl ring with methyl group; higher lipophilicity and CNS stimulant activity. Synthetic cathinone with abuse potential .
3-(Methylamino)-1-phenylpropan-1-one hydrochloride Phenyl Lacks sulfur atom; altered electronic properties and binding affinity. Structural analog with potential stimulant effects .

Key Insights :

  • Thiophene’s electron-rich structure enhances metabolic stability compared to phenyl derivatives but may reduce blood-brain barrier penetration .
  • 4-MMC’s methylphenyl group increases lipophilicity, correlating with heightened central nervous system (CNS) activity .
Amino Group Modifications
Compound Name Amino Group Key Differences Synthetic Applications Reference
This compound Methylamino Primary amine; participates in hydrogen bonding and salt formation. Pharmaceutical intermediate .
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride Dimethylamino Tertiary amine; increased lipophilicity and reduced hydrogen-bonding capacity. Mannich base for alkylation/cyclization reactions .
3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one Benzylamino Bulky aromatic amine; alters steric hindrance and reactivity. Synthesized via Friedel-Crafts acylation (55% yield) .

Key Insights :

  • Benzylamino groups introduce steric bulk, which may hinder receptor interactions but enhance selectivity in catalysis .
Salt Forms and Physicochemical Properties
Compound Name Salt Form Solubility Stability Applications Reference
This compound Hydrochloride Sparingly soluble in methanol Stable under inert, dark conditions Pharmaceutical impurity standard .
3-(Methylamino)-1-phenylpropan-1-one Free base Lipophilic Prone to oxidation Research chemical with limited commercial use .
4-MEC Hydrochloride Hydrochloride Highly water-soluble Stable crystalline form Controlled substance with stimulant effects .

Key Insights :

  • Hydrochloride salts improve water solubility, facilitating formulation in drug products .
  • Free-base forms are more lipophilic but require stringent storage to prevent degradation .

Analytical Characterization :

  • NMR: Distinct chemical shifts for the thiophene protons (δ 7.5–8.1 ppm) and methylamino group (δ 2.3–2.7 ppm) .
  • MS : Molecular ion peak at m/z 205.71 confirms the hydrochloride adduct .

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, often referred to as a synthetic cathinone, is a compound of significant interest due to its psychoactive properties. As a member of the cathinone family, it has garnered attention for its stimulant effects and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 645411-16-1
  • Molecular Formula : C₈H₁₂ClNOS
  • Molecular Weight : 205.71 g/mol
  • Purity : 95% .

This compound acts primarily as a stimulant. Similar to other synthetic cathinones, it is believed to increase the release and inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is akin to that of amphetamines and other psychostimulants, leading to heightened alertness, increased energy, and euphoria .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Stimulant Effects Increases energy levels and alertness; potential for abuse and dependence.
Neurotransmitter Modulation Enhances the release of dopamine and norepinephrine; inhibits their reuptake.
Psychoactive Properties Produces effects similar to traditional stimulants like cocaine and amphetamines.

Case Study 1: Clinical Observations

A report from the European Monitoring Centre for Drugs and Drug Addiction highlighted several cases involving acute intoxication with synthetic cathinones, including this compound. Symptoms reported included severe agitation, tachycardia, and hallucinations. The variability in presentation suggests that individual responses may differ significantly based on dosage and user history .

Case Study 2: Toxicological Analysis

A toxicological study analyzed the presence of synthetic cathinones in various biological samples. The study found that this compound was detectable in urine samples from users who exhibited stimulant-related symptoms. This underscores the compound's rapid metabolism and excretion patterns .

Comparative Analysis with Other Synthetic Cathinones

Compound Stimulant Potency Duration of Effects Common Side Effects
This compoundModerate4–6 hoursAgitation, anxiety, tachycardia
3-Methylmethcathinone (3-MMC)High6–8 hoursEuphoria, increased sociability
Mephedrone (4-MMC)High3–6 hoursNausea, paranoia, insomnia

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Mannich-type reaction between thiophene-2-carbaldehyde, methylamine, and a ketone precursor under acidic conditions. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates .
  • Catalyst : Hydrochloric acid is critical for protonating the amine, improving reactivity .
  • Temperature : Reactions conducted at 50–60°C show higher yields (75–85%) compared to room-temperature conditions (50–60%) .
    Contradictions in literature arise regarding the optimal stoichiometry of methylamine; some protocols use excess methylamine to drive the reaction, while others employ equimolar ratios to minimize side products .

Q. Q2: How is the compound characterized to confirm structural integrity, and what analytical techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR spectra should show characteristic signals for the thiophen-2-yl proton (δ 7.2–7.4 ppm) and methylamino protons (δ 2.5–3.0 ppm). 13^{13}C NMR confirms the ketone carbonyl (δ 195–200 ppm) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For example, a related compound, (E)-3-Dimethylamino-1-(2,5-dimethyl-thiophen-3-yl)prop-2-en-1-one, was structurally validated via single-crystal X-ray diffraction (R factor = 0.039) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 214.1 for the free base and 250.6 for the hydrochloride salt .

Q. Q3: What stability challenges are associated with this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : The thiophene ring undergoes photodegradation, forming sulfoxide derivatives. Storage in amber vials under inert gas (N2_2) reduces decomposition by >90% over 6 months .
  • Hydrolysis : The methylamino group is susceptible to hydrolysis in aqueous solutions (pH > 7). Stability studies recommend lyophilization for long-term storage .

Advanced Research Questions

Q. Q4: How can mechanistic studies resolve contradictions in reported reaction pathways for this compound?

Methodological Answer: Conflicting data on reaction intermediates (e.g., enamine vs. iminium ion formation) can be resolved via:

  • Kinetic Isotope Effects (KIE) : Deuterated methylamine reduces reaction rates, supporting a rate-determining proton transfer step .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict the energy barrier for iminium ion formation (ΔG‡ = 25.3 kcal/mol), aligning with experimental observations .
  • In Situ Monitoring : Real-time FTIR tracks carbonyl group disappearance (ν = 1700 cm1^{-1}), confirming ketone participation in the Mannich reaction .

Q. Q5: What advanced purification techniques address challenges in isolating high-purity batches?

Methodological Answer:

  • Column Chromatography : Silica gel with eluents like CH2_2Cl2_2:MeOH (95:5) achieves >98% purity. Impurities (e.g., naphthalen-1-ol derivatives) are retained due to higher polarity .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystals with ≤0.5% residual solvents, validated by GC-MS .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA) detect and quantify impurities at 0.1% thresholds, critical for pharmacological studies .

Q. Q6: How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

Methodological Answer:

  • Electron-Withdrawing Groups : Chlorine substitution at the thiophene 5-position increases logP from 1.2 to 1.8, enhancing blood-brain barrier permeability in rodent models .
  • Hydrogen Bonding : Hydroxyl groups (e.g., 3-hydroxyphenyl analogs) improve aqueous solubility (from 2.1 mg/mL to 8.5 mg/mL) but reduce metabolic stability (t1/2_{1/2} = 1.2 hrs vs. 3.5 hrs) .
  • Crystallinity : Fluorinated derivatives (e.g., trifluoromethyl analogs) exhibit higher melting points (mp = 180–185°C) due to enhanced van der Waals interactions .

Q. Q7: What computational tools predict the compound’s reactivity in novel synthetic applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., THF vs. DMSO) .
  • Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., serotonin receptors) with RMSD ≤2.0 Å .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity (R2^2 = 0.89) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
Reactant of Route 2
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

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